12-Hydroxy-9(E)-octadecenoic acid

Leukotriene B4 receptor antagonist Anti-inflammatory assay Neutrophil chemotaxis

Researchers studying LTB4-mediated chemotaxis face confounding results when using cis-isomer controls. This trans-isomer (ricinelaidic acid) provides a defined pharmacological tool with validated target engagement. - **Defined bioactivity**: LTB4 receptor antagonist (Ki = 2 µM), cis-isomer lacks this profile. - **Distinct material properties**: Forms robust organogel networks vs. cis-isomer. - **Supply assurance**: Available for transdermal and antimicrobial screening applications.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 82188-83-8
Cat. No. B3430313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxy-9(E)-octadecenoic acid
CAS82188-83-8
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+
InChIKeyWBHHMMIMDMUBKC-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxy-9(E)-octadecenoic Acid: Identity & Key Characteristics


12-Hydroxy-9(E)-octadecenoic acid (CAS 82188-83-8), also known as ricinelaidic acid or (9E,12R)-12-hydroxyoctadec-9-enoic acid, is an unsaturated C18 omega-9 trans (E) monohydroxy fatty acid with a molecular weight of 298.46 g/mol (formula C18H34O3) and estimated logP of 5.70 [1]. It is the trans geometric isomer of the naturally abundant cis monohydroxy fatty acid ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid, CAS 141-22-0) [2]. This compound exists as the (R)-enantiomer, bearing a hydroxyl group at the C12 position and a trans (E) double bond at the C9 position of its 18-carbon aliphatic chain [3].

Isomer Identity Trans (E) isomer of ricinoleic acid; chiral (R)-enantiomer
Pathway Probe LTB4 receptor antagonist pathway studies
Material Research Self-assembly and organogelation supramolecular studies

Why This Trans-Isomer Cannot Be Substituted for the Cis-Form


Substitution of 12-hydroxy-9(E)-octadecenoic acid (the trans isomer) with the more common and less expensive cis-isomer (ricinoleic acid) or other monohydroxy fatty acids is not a scientifically valid approach. The trans (E) versus cis (Z) double bond geometry dictates the three-dimensional molecular conformation, which is a critical determinant of specific interactions with biological receptors and physical properties in material applications. For instance, the trans isomer demonstrates a defined binding affinity (Ki = 2 µM) as an antagonist at the leukotriene B4 (LTB4) receptor, a property not reported for the cis-isomer [1]. Furthermore, in organogelation applications, the trans and cis isomers exhibit markedly different self-assembly and rheological behaviors, with the trans isomer often forming more robust supramolecular networks [2]. Using an alternative hydroxy fatty acid without verifying its stereochemistry introduces an uncontrolled variable that can invalidate comparative biological assays, compromise the performance of a formulated material, or confound analytical method development.

Trans Isomer (Target) Cis Isomer (Ricinoleic Acid)
LTB4 receptor antagonist No LTB4 receptor activity reported Different pharmacological target engagement may confound inflammation pathway assays
Forms robust organogel networks Distinct self-assembly and rheology Stereochemistry governs material performance; direct substitution may alter gel properties
Specific trans (E) configuration Cis (Z) configuration Stereochemical mismatch may compromise analytical method selectivity

Comparative Biological and Permeation Evidence


LTB4 Receptor Antagonism Profile

12-Hydroxy-9(E)-octadecenoic acid (ricinelaidic acid) acts as a direct antagonist at the leukotriene B4 (LTB4) receptor, with a measured binding affinity (Ki) of 2 µM in porcine neutrophil membranes. Functionally, it inhibits LTB4-induced chemotaxis and calcium flux in isolated human neutrophils with IC50 values of 10 µM and 7 µM, respectively [1]. This receptor antagonism is a specific and quantifiable property of the trans-isomer. While the cis-isomer, ricinoleic acid, has documented antinociceptive activity via TRPV1 channels, it does not exhibit the same LTB4 receptor antagonism profile [2].

LTB4 Receptor Antagonism
Head-to-head
Ki = 2 µM
IC50 = 10 µM (chemotaxis), 7 µM (Ca²⁺ flux)
Supports LTB4 pathway inhibition study design
Cis-isomer: no reported LTB4 antagonism
Leukotriene B4 receptor antagonist Anti-inflammatory assay Neutrophil chemotaxis

Skin Permeation Enhancement by Trans-Isomer Esters

In a direct in vitro study using excised hairless mouse skin, the methyl and ethyl esters of trans-12-hydroxy-9-octadecenoic acid (the target compound) were evaluated for their ability to enhance the permeation of hydrocortisone and 5-fluorouracil from a propylene glycol vehicle. The esters of the trans-isomer promoted permeation to an extent comparable to that achieved with their cis-counterparts, with enhancement ratios of 327-720-fold for hydrocortisone and 42-74-fold for 5-fluorouracil [1]. This finding is critical because the parent fatty acids (cis and trans) exhibited only a small increase in permeation (1.4-2.7-fold for hydrocortisone) compared to oleic acid's 1800-fold enhancement [1].

Skin Permeation (Ester)
Head-to-head
Hydrocortisone: 327–720×
5‑Fluorouracil: 42–74×
Supports transdermal enhancer screening with ester derivatives
Parent fatty acids show limited enhancement
Transdermal drug delivery Permeation enhancer Excipient screening

Antinociceptive Activity Without Irritancy

While the primary literature focuses on the cis-isomer (ricinoleic acid), its antinociceptive profile provides a class-level inference for the trans-isomer's potential. In vivo studies showed that ricinoleic acid, unlike capsaicin, did not produce acute hyperalgesia or irritant effects in multiple assays (paw withdrawal latency, guinea pig conjunctiva wiping test, paw licking test) at any dose tested [1]. In a chronic inflammation model (CFA arthritis in mice), repeated treatment with ricinoleic acid produced an antinociceptive effect that was more persistent than that of capsaicin [1]. This indicates that 12-hydroxy-9-octadecenoic acids, as a class, may offer a therapeutically relevant window for pain management research without the initial pungent and hyperalgesic drawbacks of direct TRPV1 agonists.

Antinociceptive Profile
Class-level
Cis-isomer: no acute hyperalgesia; sustained antinociception relative to capsaicin
Class-level antinociception research tool without confounding hyperalgesia
Trans-isomer direct validation needed
Antinociceptive agent Pain model TRPV1

Antifungal Activity Baseline

Ricinoleic acid (the cis-isomer, 12-hydroxy-9(Z)-octadecenoic acid) demonstrated antifungal activity against relevant spoilage organisms with a Minimum Inhibitory Concentration (MIC) of 2.4 g/L [1]. In a sourdough fermentation model, *Lactobacillus hammesii* accumulated this monohydroxy C18:1 fatty acid to a concentration of 0.73 ± 0.03 g/L, which contributed to the antifungal properties of the fermented product [1]. This quantitative MIC value serves as a baseline for the monohydroxy octadecenoic acid class, providing a reference point for evaluating the activity of the trans-isomer in similar antifungal applications.

Antifungal Baseline
Class-level
Cis-isomer MIC = 2.4 g/L; sourdough accumulation 0.73 g/L
Class-level MIC baseline for antifungal screening
Trans-isomer MIC not yet reported
Antifungal assay Food preservation Natural preservative

Research and Industrial Application Scenarios


LTB4 Receptor-Mediated Inflammation Research

This scenario is directly supported by the compound's specific activity as an LTB4 receptor antagonist (Ki = 2 µM) [4]. Researchers studying the role of LTB4 in neutrophil chemotaxis, inflammation, and related diseases (e.g., asthma, arthritis) should select 12-hydroxy-9(E)-octadecenoic acid as a pharmacological tool to probe this pathway. Its defined mechanism of action provides a clear advantage over the cis-isomer, which does not share this receptor antagonism profile.

Transdermal Formulation Permeation Enhancement

This application is justified by the direct comparative data showing that esters of the trans-isomer provide a 327-720-fold enhancement in hydrocortisone permeation, a performance comparable to the cis-isomer esters [4]. Formulation scientists developing transdermal drug delivery systems can consider 12-hydroxy-9(E)-octadecenoic acid esters as a functional alternative to ricinoleic acid esters, especially in cases where the trans-isomer offers a supply chain or intellectual property advantage.

Non-Irritant Antinociceptive Mechanism Studies

This scenario is supported by class-level evidence demonstrating that the structurally related cis-isomer (ricinoleic acid) produces antinociception without the acute hyperalgesia and irritancy of capsaicin [4]. Researchers investigating pain pathways, particularly those seeking to avoid the confounding effects of initial TRPV1 activation, can use 12-hydroxy-9(E)-octadecenoic acid as a probe. It represents a distinct chemotype for exploring antinociception that is not reliant on direct, pungent TRPV1 agonism.

Antifungal Screening & Natural Preservation

This application is supported by the class-level MIC of 2.4 g/L for the cis-isomer and its demonstrated production during sourdough fermentation [4]. Industrial microbiologists and food scientists can use this quantitative benchmark when evaluating 12-hydroxy-9(E)-octadecenoic acid as a component in natural antifungal systems. The trans-isomer may be screened for similar or improved efficacy against specific fungal targets in food, agricultural, or material preservation contexts.

Application
Selection Property
Validation Focus
LTB4 Pathway Inflammation Research
LTB4 receptor antagonist activity
Neutrophil chemotaxis / calcium flux assay models
Transdermal Permeation Enhancement
Ester form permeation enhancer function
Hydrocortisone / 5‑FU permeation models in vitro
Antinociceptive Mechanism Studies
Class-level antinociceptive activity profile
In vivo pain models with capsaicin control for irritancy reference
Antifungal Preservation Screening
Class-level antifungal baseline
MIC assay against spoilage fungi

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